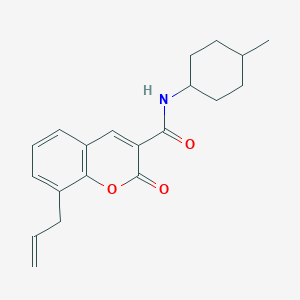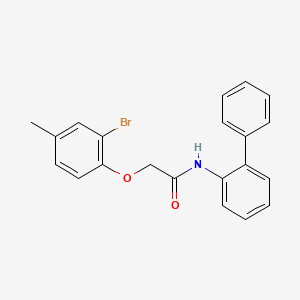
8-allyl-N-(4-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(4-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as AMG 510 and is a selective inhibitor of KRAS G12C, which is a mutated form of the KRAS gene that is commonly found in various types of cancer.
Wirkmechanismus
The mechanism of action of AMG 510 involves the selective inhibition of the KRAS G12C protein, which is a mutated form of the KRAS gene commonly found in cancer cells. This inhibition leads to the disruption of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
AMG 510 has been shown to have minimal effects on normal cells and tissues, making it a promising candidate for cancer treatment. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
AMG 510 has several advantages for lab experiments, including its high selectivity for KRAS G12C, minimal effects on normal cells and tissues, and its potential to be used in combination with other cancer treatments. However, the limitations of AMG 510 include its limited availability and high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on AMG 510, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in combination with other cancer treatments, and the exploration of its potential use in the treatment of other types of cancer. Additionally, further studies are needed to fully understand the long-term effects of AMG 510 and its potential side effects.
In conclusion, AMG 510 is a promising compound that has shown potential as a selective inhibitor of KRAS G12C and a potential treatment for various types of cancer. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Synthesemethoden
The synthesis of AMG 510 involves a multistep process that includes the reaction of 4-methylcyclohexanone with allyl bromide to form 4-allyl-4-methylcyclohexanone. This compound is then subjected to a series of reactions that involve the use of different reagents and catalysts to form the final product, which is AMG 510.
Wissenschaftliche Forschungsanwendungen
AMG 510 has shown promising results in various preclinical studies as a potential treatment for different types of cancer, including lung, colon, and pancreatic cancer. The selective inhibition of KRAS G12C by AMG 510 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-7,12-13,16H,1,5,8-11H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVAWLEDGWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-methyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B6105119.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
![4-(4-ethylphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105163.png)
![2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
![ethyl 7-cyclopropyl-3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6105179.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide](/img/structure/B6105186.png)
![4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B6105195.png)
![7-(2-chloro-3-methylbenzoyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6105206.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6105212.png)